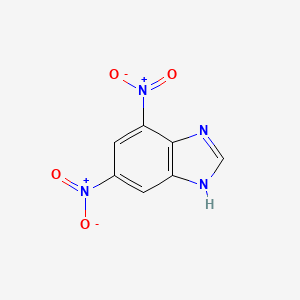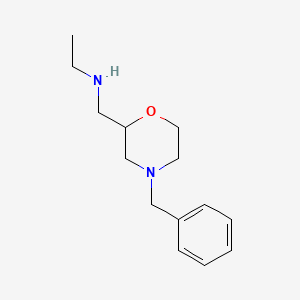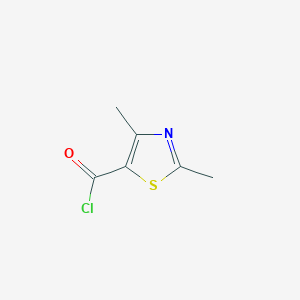
4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride, also known as 4-CMPHCl, is a synthetic piperidine derivative that has been studied extensively for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations when used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Pharmacological Effects and Uses
- Selective Serotonin Reuptake Inhibitor (SSRI): One of the applications of compounds similar to 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride is in the development of SSRIs. For example, Paroxetine hydrochloride, a phenylpiperidine derivative and a selective serotonin reuptake inhibitor, is used for treating depression, anxiety disorders, and posttraumatic stress disorder (Germann, Ma, Han, & Tikhomirova, 2013).
Metabolic and Behavioral Effects
- Reduced Food Intake and Weight in Obese Rats: Certain derivatives of piperidine hydrochloride have been shown to reduce food intake and weight gain in obese rats, indicating a potential use in weight management (Massicot, Steiner, & Godfroid, 1985).
Analgesic and Anti-inflammatory Activities
- Synthesis and Evaluation for Analgesic and Anti-inflammatory Effects: The synthesis of derivatives of 4-chloro-m-cresol, similar to 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride, and their evaluation for analgesic and anti-inflammatory activities in rodents show potential therapeutic uses (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015).
Energy Expenditure Modulation
- Activation of Energy Expenditure in Rats: Certain piperidine hydrochloride compounds, unrelated to amphetamines, can increase energy expenditure in rats, suggesting potential applications in metabolic therapies (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Structural Analysis and Synthesis
- Structural Characterization of Protoporphyrinogen IX Oxidase Inhibitors: The structural analysis of compounds similar to 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride, such as trifluoromethyl-substituted derivatives, provides insight into the molecular arrangements and potential reactivity (Li et al., 2005).
Modulation of Receptor-mediated Behaviour
- Influence on Serotonin Receptors: Studies on compounds structurally related to 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride indicate their potential role in modulating serotonin receptor-mediated behaviors in animals (Vickers et al., 2001).
Molecular Structure Analysis
- Crystal and Molecular Structure Studies: Investigations into the crystal and molecular structure of piperidinium chlorides provide valuable information on the stereochemistry and potential reactivity of these compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Eigenschaften
IUPAC Name |
4-(2-chloro-5-methylphenoxy)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-9-2-3-11(13)12(8-9)15-10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXXASICBNJWRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride | |
CAS RN |
1051919-36-8 |
Source


|
| Record name | Piperidine, 4-(2-chloro-5-methylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1051919-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1356089.png)






![1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1356104.png)